molecular formula C7H9NO2 B13611879 2-(3-Methyl-1,2-oxazol-5-yl)propanal

2-(3-Methyl-1,2-oxazol-5-yl)propanal

Katalognummer: B13611879
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: RVUOYABTVWNZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-1,2-oxazol-5-yl)propanal is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2-oxazol-5-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with propanal in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Methyl-1,2-oxazol-5-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(3-Methyl-1,2-oxazol-5-yl)propanoic acid.

    Reduction: 2-(3-Methyl-1,2-oxazol-5-yl)propanol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-Methyl-1,2-oxazol-5-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-1,2-oxazol-5-yl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The oxazole ring can participate in hydrogen bonding and other interactions, influencing its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride: A related compound with similar structural features but different functional groups.

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Another oxazole derivative with distinct biological activities.

Uniqueness

2-(3-Methyl-1,2-oxazol-5-yl)propanal is unique due to its specific structural features and the presence of an aldehyde group, which allows it to undergo a variety of chemical reactions. Its versatility makes it valuable for research and industrial applications.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

2-(3-methyl-1,2-oxazol-5-yl)propanal

InChI

InChI=1S/C7H9NO2/c1-5(4-9)7-3-6(2)8-10-7/h3-5H,1-2H3

InChI-Schlüssel

RVUOYABTVWNZAZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C(C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.